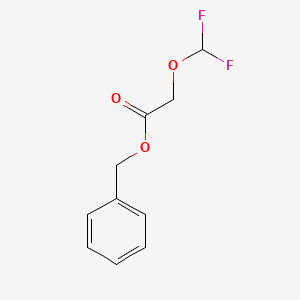

Benzyl 2-(difluoromethoxy)acetate

Description

Contextualization of Difluoromethoxy and Benzyl (B1604629) Ester Motifs in Advanced Organic Synthesis

The difluoromethoxy group is a prized substituent in modern drug design. Its inclusion in a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The replacement of a hydrogen atom with fluorine can lead to profound changes in a molecule's behavior, and the -OCHF₂ group offers a unique combination of steric and electronic effects. It is often considered a bioisostere of other functional groups, allowing for the fine-tuning of a drug candidate's properties to enhance its efficacy and pharmacokinetic profile. The incorporation of this moiety is a highly desirable approach in medicinal chemistry and drug discovery processes to alter the properties of a parent compound. nih.gov

Benzyl esters, on the other hand, are widely employed in organic synthesis as protecting groups for carboxylic acids. The benzyl group can be readily introduced and subsequently removed under relatively mild conditions, making it an invaluable tool in multi-step synthetic sequences. This allows chemists to selectively mask a reactive carboxylic acid function while other parts of the molecule undergo transformation. The stability of the benzyl ester under a variety of reaction conditions, coupled with its straightforward cleavage, has cemented its place in the synthetic chemist's toolbox.

Historical Trajectory and Evolution of Fluorinated Organic Compounds in Synthetic Chemistry

The field of organofluorine chemistry has a rich and impactful history. While early encounters with fluorine-containing minerals date back centuries, the systematic study and synthesis of organic compounds bearing fluorine atoms began in earnest in the 20th century. The unique properties conferred by fluorine, such as high thermal stability and resistance to oxidation, led to the development of a wide range of applications, from refrigerants and polymers to agrochemicals and pharmaceuticals.

Initially, the harsh and often dangerous reagents required for fluorination reactions limited the scope of their application. However, the development of milder and more selective fluorinating agents has revolutionized the field, making the synthesis of complex fluorinated molecules more accessible. This has been particularly transformative in the pharmaceutical industry, where the introduction of fluorine has led to the development of numerous blockbuster drugs with improved therapeutic profiles. The incorporation of fluorine or fluorine-containing structural motifs into bioactive molecules or lead compounds has become a routine tactic in new drug research and discovery. nih.gov

Rationale and Strategic Imperatives for Research on Benzyl 2-(difluoromethoxy)acetate

The primary rationale for the synthesis and availability of this compound lies in its utility as a synthetic intermediate. The difluoromethoxyacetic acid moiety is a valuable building block for the creation of novel drug candidates and other functional materials. However, the free acid can be challenging to work with in certain synthetic routes. By protecting the carboxylic acid as a benzyl ester, chemists gain a more stable and manageable precursor.

The strategic imperatives for research involving this compound can be summarized as follows:

Facilitating Drug Discovery: this compound provides a convenient and efficient means of incorporating the desirable difluoromethoxyacetyl group into a wide range of molecular scaffolds. This allows for the rapid generation of libraries of new compounds for biological screening, accelerating the drug discovery process. The radical (hetero)aryl tri- and difluoromethoxylation has offered a possibility of generating multiple OCF₃- and OCF₂H- analogues in a single operation, thus greatly accelerating synthesis of compounds needed for thorough SAR studies. nih.gov

Enabling Complex Molecule Synthesis: In the context of multi-step syntheses of complex target molecules, the benzyl ester of difluoromethoxyacetic acid serves as a key intermediate. It allows for the introduction of the fluorinated fragment early in the synthetic sequence, with the benzyl group providing robust protection until its planned removal in a later step.

Exploring New Chemical Space: The availability of versatile building blocks like this compound encourages chemists to explore novel molecular architectures that would otherwise be difficult to access. This exploration can lead to the discovery of compounds with unprecedented biological activities or material properties.

In essence, while this compound may not be the final act in a synthetic play, it is a crucial player that enables the creation of the starring molecules that drive innovation in medicine and beyond. Its value lies not in its own inherent activity, but in the potential it unlocks for the synthesis of the next generation of advanced organic compounds. A known synthesis route involves the reaction of Benzyl 2-hydroxyacetate with 2,2-difluoro-2-(fluorosulfonyl)acetic acid. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(difluoromethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c11-10(12)15-7-9(13)14-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKJPDBCIAJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089709-30-7 | |

| Record name | benzyl 2-(difluoromethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl 2 Difluoromethoxy Acetate and Structural Analogues

Foundational Synthetic Routes to Benzyl (B1604629) 2-(difluoromethoxy)acetate

The primary approaches to synthesizing Benzyl 2-(difluoromethoxy)acetate hinge on established organic reactions, adapted for the incorporation of the difluoromethoxy moiety.

The synthesis of this compound often begins with a precursor molecule, benzyl glycolate (B3277807) (benzyl 2-hydroxyacetate). chemicalbook.com The general principle of forming the ester bond is based on Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. scribd.comresearchgate.net In the context of this compound, the core structure is an ester, and its synthesis can be approached by functionalizing a pre-existing glycolate ester.

A documented method involves the direct difluoromethoxylation of benzyl glycolate. chemicalbook.com In a typical procedure, benzyl 2-hydroxyacetate is reacted with a suitable difluoromethylating agent in an organic solvent. chemicalbook.com For instance, the reaction can be carried out in acetonitrile (B52724) with sodium sulfate (B86663) present. chemicalbook.com This esterification strategy provides a direct route to the target molecule by modifying the hydroxyl group of the glycolate precursor. chemicalbook.comscribd.combeilstein-journals.org The use of benzyl alcohol in esterification reactions is a well-established method for producing benzyl esters, such as benzyl acetate (B1210297), and similar principles apply to more complex structures. scribd.comgoogle.comnih.gov

Table 1: Synthesis of this compound from Benzyl Glycolate

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Benzyl 2-hydroxyacetate | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, Sodium sulfate | Acetonitrile | 45°C, 2 hours | This compound | chemicalbook.com |

The introduction of the difluoromethoxy group is the key step, accomplished using specialized difluoromethylating agents. cas.cnrsc.org These reagents are designed to deliver the "CF2H" unit to a nucleophile, in this case, the oxygen of an alcohol.

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H) is a prominent reagent for this transformation. chemicalbook.comsigmaaldrich.comchemimpex.com It serves as a source of difluorocarbene (:CF2) for the difluoromethylation of alcohols. chemicalbook.comtcichemicals.com In the synthesis of this compound, FSO2CF2CO2H is added dropwise to a mixture of benzyl glycolate and sodium sulfate in acetonitrile at a controlled temperature of 45°C. chemicalbook.com The reaction mixture is stirred for a couple of hours to ensure completion. chemicalbook.com This reagent has been successfully used in the preparation of various difluoromethyl ethers. acs.org

Sodium Chlorodifluoroacetate (ClCF2CO2Na) is another widely used and cost-effective difluoromethylating agent. acs.orgnih.gov It functions by thermally decomposing to generate difluorocarbene, which can then be trapped by a variety of nucleophiles, including alcohols, thiols, and amines. orgsyn.orgacs.orgnih.gov The decarboxylation typically occurs at elevated temperatures (e.g., 95°C) and can be used to form aryl difluoromethyl ethers from phenols. orgsyn.orgacs.org While direct application to benzyl glycolate is less documented in the provided sources, the principle of generating difluorocarbene makes it a highly relevant agent in this chemical space. orgsyn.orgacs.orgresearchgate.netwikipedia.org

Table 2: Common Difluoromethylating Agents and Their Applications

| Agent | Formula | Mechanism | Typical Substrates | Reference |

|---|---|---|---|---|

| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | FSO₂CF₂CO₂H | Difluorocarbene source | Alcohols, Phenols | chemicalbook.comchemicalbook.comacs.org |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Difluorocarbene source via thermal decarboxylation | Phenols, Thiols, Nitrogen heterocycles | orgsyn.orgacs.orgnih.gov |

| (Bromodifluoromethyl)trimethylsilane (B180072) | TMSCF₂Br | Difluorocarbene source | Primary, secondary, and tertiary alcohols | nih.govchinesechemsoc.org |

Modular Synthesis of Related Difluoromethoxy-Substituted Benzyl Systems

Modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks. beilstein-journals.orgorganic-chemistry.org This approach is highly valuable for creating libraries of related compounds, such as various difluoromethoxy-substituted benzyl systems, for research and development.

The O-difluoromethylation of alcohols and phenols is a cornerstone for synthesizing difluoromethoxy-containing compounds. orgsyn.orgnih.gov This transformation introduces the OCF2H group, which can significantly alter a molecule's properties. orgsyn.orgnih.gov

A general strategy involves the reaction of an alcohol or phenol (B47542) with a difluorocarbene precursor under basic conditions. orgsyn.org For phenols, the phenoxide, generated with a base like potassium carbonate, acts as the nucleophile to trap the electrophilic difluorocarbene. orgsyn.org The difluoromethylation of alcohols can be more challenging due to their higher pKa values but has been achieved using various methods. chinesechemsoc.org

One effective method for alcohols uses (bromodifluoromethyl)trimethylsilane (TMSCF2Br) as a difluorocarbene source under mild conditions, which is suitable for primary, secondary, and even tertiary alcohols. nih.govchinesechemsoc.org Another approach employs FSO2CF2CO2H in the presence of a copper catalyst for the difluoromethylation of primary and secondary alcohols. acs.orgchinesechemsoc.org These methods provide a toolkit for installing the difluoromethoxy group onto a wide range of oxygenated precursors, enabling the modular synthesis of complex targets.

In molecules with multiple reactive sites, achieving regioselectivity and chemoselectivity is crucial. rsc.org Regioselectivity refers to the control of which functional group reacts, while chemoselectivity involves the selective reaction of one type of functional group over others.

Modern difluoromethylation methods have shown a degree of selectivity. For example, radical C-H difluoromethylation strategies are particularly effective for heteroaromatic systems, allowing for predictable site-selectivity. nih.govrsc.org When dealing with polyhydroxylated compounds, such as certain steroids or diols, it is sometimes possible to functionalize one alcohol group selectively over another. cas.cnnih.gov For instance, an iterative strategy can be employed where one alcohol in a diol is functionalized, leaving the second one available for a subsequent deoxytrifluoromethylation reaction. nih.gov The choice of reagents and reaction conditions is paramount in directing the reaction to the desired position and preventing reactions at other sensitive functional groups like ketones or carboxylic acids. rsc.org

Beyond difluoromethylation, other methods for forming fluorinated ethers include reductive and oxidative pathways.

Reductive etherification is a powerful method for converting carbonyl compounds directly into ethers. organic-chemistry.org This transformation typically involves reacting an aldehyde or ketone with an alcohol in the presence of a reducing agent, such as a silane, and a catalyst. organic-chemistry.orgresearchgate.net For example, iron(III) chloride can catalyze the reductive etherification of carbonyls with triethylsilane and an alkoxytrimethylsilane to yield various ethers, including benzyl ethers, under mild conditions. organic-chemistry.org This approach could be adapted to form fluorinated ethers by using a fluorinated alcohol or a fluorinated carbonyl compound.

Oxidative methods are less common for the direct synthesis of simple ethers but play a role in the transformation of existing fluorinated compounds. acs.org For instance, the oxidation of certain fluorinated ether sulfonates can occur via mechanisms involving sulfate radicals, leading to decarboxylation and subsequent transformations. acs.org While not a primary synthetic route for ether bond formation, these oxidative processes are important in the context of the stability and environmental fate of fluorinated compounds. acs.org Free-radical addition of fluoro-olefins to hydrogen-containing ethers, followed by fluorination, is another method used to produce highly fluorinated ethers. google.comfluorine1.ru

Compound Glossary

Advanced Synthetic Strategies for this compound Derivatives

The introduction of the difluoromethoxy group into complex molecules requires sophisticated synthetic methods. While the direct synthesis of this compound can be achieved by reacting benzyl glycolate with a suitable difluoromethylating agent like 2,2-difluoro-2-(fluorosulfonyl)acetic acid, the synthesis of its derivatives often necessitates more advanced strategies. chemicalbook.com

Transition metal catalysis has become an indispensable tool for forming carbon-fluorine and carbon-oxygen bonds, enabling the synthesis of a wide array of difluoromethoxylated compounds. beilstein-journals.org These methods are particularly valuable for creating derivatives of this compound by modifying an aromatic precursor.

Nickel-Catalyzed Syntheses: Nickel catalysis has emerged as a powerful and cost-effective method for difluoromethylation. thieme-connect.de Researchers have developed protocols for the cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), a readily available industrial chemical. thieme-connect.deresearchgate.net These reactions typically proceed under mild conditions and tolerate a broad range of functional groups. thieme-connect.de The proposed mechanism often involves the oxidative addition of the aryl chloride to a Ni(0) species, followed by a process involving a difluoromethyl radical. thieme-connect.deresearchgate.net Similarly, nickel-catalyzed difluoromethylation of aryl boronic acids using bromodifluoromethane (B75531) (BrCF₂H) has been reported, expanding the toolkit for synthesizing aryl-CF₂H compounds. rsc.orgrsc.org

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for cross-coupling reactions to form C-O and C-C bonds. In the context of difluoromethoxylation, palladium-catalyzed reactions of aryl (pseudo)halides with reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) have proven effective. rsc.orgacs.org Key to the success of these transformations is the selection of appropriate ligands, such as bulky, electron-rich phosphines like BrettPhos and P(tBu)₃, which facilitate the crucial reductive elimination step from the Pd(II) intermediate. beilstein-journals.orgacs.org Palladium catalysis also enables the difluoromethylation of arylboronic acids using various difluorocarbene sources. rsc.orgnih.gov A cooperative Pd/Ag catalytic system has been developed to overcome challenges in transmetalation when using TMSCF₂H. rsc.org

Copper-Catalyzed Syntheses: Copper-catalyzed methods provide a complementary approach for synthesizing difluoromethoxylated compounds. The first copper-catalyzed difluoromethylation of aryl iodides was achieved using a (difluoromethyl)zinc reagent, which proceeds without the need for additional ligands. rsc.orgacs.org The reaction is thought to involve the formation of a cuprate (B13416276) species, [Cu(CF₂H)₂]⁻, which then reacts with the aryl iodide. rsc.orgacs.org Copper catalysis has also been successfully applied to the difluoromethylation of haloalkynes and for the carbo-difluoromethylation of alkenes. acs.orgnih.gov These methods are valued for their operational simplicity and tolerance of various functional groups, making them suitable for late-stage functionalization. acs.org

| Metal Catalyst | Aryl Substrate | Difluoromethyl Source | Key Features | Reference |

|---|---|---|---|---|

| Nickel (Ni) | (Hetero)aryl chlorides | ClCF₂H | High efficiency, broad substrate scope, uses inexpensive starting materials. | thieme-connect.deresearchgate.net |

| Nickel (Ni) | Aryl boronic acids | BrCF₂H | Combinatorial approach using various nitrogen and phosphine (B1218219) ligands. | rsc.orgrsc.org |

| Palladium (Pd) | Aryl chlorides/bromides | TMSCF₂H | Effective with bulky monophosphine ligands (e.g., BrettPhos). | acs.org |

| Palladium (Pd) | Arylboronic acids | PDFA / ClCF₂H | Tolerates a variety of functional groups, applicable to bioactive analogues. | rsc.org |

| Copper (Cu) | Aryl iodides | (DMPU)₂Zn(CF₂H)₂ | Ligand-free conditions, effective for electron-deficient substrates. | rsc.orgacs.org |

| Copper (Cu) | Haloalkynes | (DMPU)₂Zn(CF₂H)₂ | Mild, oxidant- and base-free conditions, good for late-stage functionalization. | acs.org |

The synthesis of chiral molecules containing fluorinated stereocenters is of great interest in drug discovery. For derivatives of this compound, creating stereocenters, particularly at the α-carbon, requires sophisticated enantioselective methods.

One notable approach is the tandem conjugate addition-fluorination sequence performed on α,β-unsaturated esters. nih.gov This method utilizes an enantiopure lithium amide to introduce a nitrogen-containing group at the β-position, creating a stereocenter. The resulting enolate is then trapped by an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide, to install the fluorine atom at the α-position, generating α-fluoro-β-amino esters with high diastereoselectivity. nih.gov Although this example produces an α-fluoro compound rather than an α-difluoromethoxy compound, the principle of using a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction that constructs the carbon skeleton is directly applicable. Adapting such methodologies to install a difluoromethoxy group would be a key step toward the enantioselective synthesis of this compound analogues. The utility of this strategy has been demonstrated in the synthesis of orthogonally protected (2S,3S)-α-fluoro-β³-lysine, highlighting its potential for creating complex, enantiopure building blocks. nih.gov

The construction of complex structural analogues of this compound relies on careful retrosynthetic analysis and multistep synthesis design. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

For instance, the synthesis of complex drug candidates like 2-difluoromethoxy-substituted estratriene sulfamates begins with a retrosynthetic disconnection of the sulfamate (B1201201) and difluoromethoxy groups. nih.gov The synthesis starts from a known precursor, 2-hydroxy-3-benzyloxyestrone. The key steps involve the introduction of the difluoromethoxy group onto the phenol, manipulation of other functional groups on the steroid core, and finally, the addition of the sulfamate group. nih.gov This multi-step approach demonstrates how a complex target is assembled by strategically addressing different parts of the molecule in a specific order, a hallmark of multistep synthesis design.

In multistep syntheses of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.orgjocpr.com The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ability to be removed selectively (deprotection) without affecting other parts of the molecule. tcichemicals.com

A prime example is the synthesis of 2-difluoromethoxy estratriene derivatives. nih.gov In this synthesis, a benzyl group is used to protect the phenol at the 3-position of the estrone (B1671321) core while the difluoromethylation of the 2-hydroxy group is carried out. This benzyl ether is stable to the basic conditions of the difluoromethylation but can be selectively removed later by catalytic hydrogenation without affecting the newly installed difluoromethoxy group. nih.gov Similarly, in the enantioselective synthesis of α-fluoro-β³-lysine, orthogonal protecting groups are used. nih.gov This strategy allows for the selective deprotection of one functional group in the presence of others, which is crucial for the sequential modification of the molecule, such as in peptide synthesis. nih.govjocpr.com

Process Optimization and Scalability in Laboratory and Industrial Contexts

Transitioning a synthetic route from a small-scale laboratory setting to a larger industrial scale requires rigorous process optimization to ensure efficiency, safety, and cost-effectiveness.

The initial development of a synthetic method involves extensive screening of reaction conditions to identify the optimal parameters. This includes evaluating different catalysts, ligands, solvents, bases, temperatures, and reaction times to maximize the yield and purity of the desired product.

For example, in the development of a photocatalytic C-H difluoromethoxylation of arenes, researchers screened a series of custom-designed difluoromethoxylating reagents, photoredox catalysts, and solvents. rsc.org This systematic screening revealed that a specific cationic benzotriazole-based reagent in combination with a ruthenium-based photocatalyst gave the highest yield. rsc.org Further refinement showed that while an excess of the arene substrate was optimal, the reaction could proceed with a 1:1 stoichiometry, albeit with a lower yield and the formation of some bis-difluoromethoxylated side products. rsc.org Such detailed screening is crucial for understanding the reaction's limitations and potential for improvement. Control experiments are also vital to confirm that all components (e.g., catalyst, light) are essential for the transformation. rsc.org The successful scale-up of nickel-catalyzed difluoromethylation reactions to a 10-gram scale without a loss of efficiency demonstrates the practical applicability of these optimized processes. researchgate.net

| Entry | Reagent | Photocatalyst | Solvent | Benzene (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Reagent A | Ru(bpy)₃(PF₆)₂ | CH₃CN | 10 | 55 | rsc.org |

| 2 | Reagent B | Ru(bpy)₃(PF₆)₂ | CH₃CN | 10 | 68 | rsc.org |

| 3 | Reagent C (1a) | Ru(bpy)₃(PF₆)₂ | CH₃CN | 10 | 70 | rsc.org |

| 4 | Reagent C (1a) | fac-Ir(ppy)₃ | CH₃CN | 10 | 65 | rsc.org |

| 5 | Reagent C (1a) | Ru(bpy)₃(PF₆)₂ | DCM | 10 | 42 | rsc.org |

| 6 | Reagent C (1a) | Ru(bpy)₃(PF₆)₂ | CH₃CN | 1 | 40 | rsc.org |

| 7 | Reagent C (1a) | None | CH₃CN | 10 | 0 | rsc.org |

| 8 | Reagent C (1a) | Ru(bpy)₃(PF₆)₂ | CH₃CN | 10 | 0 (No light) | rsc.org |

Purification and Isolation Protocols (e.g., chromatography, recrystallization)

The purification and isolation of this compound and its structural analogues are critical steps to ensure the final product's purity. The primary methods employed are chromatography and recrystallization, with the choice of technique depending on the scale of the reaction and the nature of the impurities.

Chromatography

Column chromatography is a widely used method for the purification of this compound. chemicalbook.com Silica (B1680970) gel is the standard stationary phase, and a solvent system of petroleum ether and ethyl acetate is effective for separation. chemicalbook.com A typical procedure involves loading the crude product onto a silica gel column and eluting with a gradient or isocratic solvent mixture to separate the desired compound from unreacted starting materials and by-products. chemicalbook.com

For fluorinated compounds, specialized chromatographic techniques can be employed to improve separation. Fluorinated stationary phases can offer different selectivity compared to standard silica gel, which can be advantageous in separating complex mixtures. rsc.orgrsc.orgcas.cn High-performance liquid chromatography (HPLC) with either hydrocarbon or fluorocarbon columns can also be utilized for the purification of fluorinated molecules, offering higher resolution and efficiency. rsc.org

Table 1: Chromatographic Purification Protocols for this compound and Analogues

| Compound | Stationary Phase | Mobile Phase/Eluent | Scale | Reference |

| This compound | Silica Gel | Petroleum ether/Ethyl Acetate (4:1) | Laboratory Scale | chemicalbook.com |

| Benzyl 2-(2-(2-ethoxy-2-oxoethoxy)tetrahydrofuran-3-yl)acetate | Silica Gel | Hexane/Ethyl Acetate (1:1) | Laboratory Scale | |

| Fluorinated Amino Acids and Oligopeptides | Hydrocarbon or Fluorocarbon Column | Water/Ethanol (B145695) or Water/Trifluoroethanol | Analytical Scale | rsc.org |

Recrystallization

Recrystallization is another effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For benzyl esters, which are structurally similar to this compound, various solvents can be used for recrystallization. The choice of solvent is crucial and is often determined empirically. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Commonly used solvents for the recrystallization of aromatic esters include ethanol, methanol, ethyl acetate, and mixtures such as methanol/water or heptane/ethyl acetate. orgsyn.orgnih.govresearchgate.net For instance, the purification of benzyl benzoate, a structural analogue, can be achieved by recrystallization from aliphatic alcohols like ethanol or isopropanol, sometimes mixed with water.

Table 2: Recrystallization Solvents for Benzyl Ester Analogues

| Compound Analogue | Solvent(s) | Key Considerations |

| Benzyl Benzoate | Aliphatic alcohols (e.g., ethanol, propanol) | Can be mixed with water to adjust polarity. |

| Benzyl Fumarate | Alcohol | Recrystallized twice to achieve high purity. |

| Glycine Benzyl Ester p-toluenesulfonate | Methanol/Diethyl ether | Used for purification after initial precipitation. |

Yield Maximization and By-product Management

Optimizing the yield and minimizing by-products are crucial for the efficient synthesis of this compound. This involves careful control of reaction conditions and effective management of side reactions.

Yield Maximization

The yield of the O-difluoromethylation reaction to produce this compound is influenced by several factors. In the synthesis from benzyl glycolate and 2,2-difluoro-2-(fluorosulfonyl)acetic acid, maintaining anhydrous conditions is important, often achieved by the addition of a drying agent like sodium sulfate. chemicalbook.com The reaction temperature is also a critical parameter, with 45°C being identified as an optimal temperature for this specific transformation. chemicalbook.com

General principles for maximizing the yield of esterification reactions are also applicable. According to Le Chatelier's principle, using a large excess of one of the reactants (either the alcohol or the acid) can drive the equilibrium towards the product side. Additionally, the removal of water, a by-product of the reaction, can significantly increase the yield. While the specific synthesis of this compound from 2,2-difluoro-2-(fluorosulfonyl)acetic acid does not produce water as a direct by-product of the esterification itself, the difluoromethylation step can be sensitive to moisture.

For difluoromethylation reactions in general, the electronic and steric properties of the alcohol substrate can affect the yield. Electron-rich alcohols tend to give higher yields than electron-deficient ones. Primary alcohols are generally more reactive than secondary and tertiary alcohols. nih.gov

Table 3: Parameters for Yield Maximization in the Synthesis of this compound

| Parameter | Condition | Rationale/Effect on Yield | Reference |

| Reactant | Benzyl glycolate, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | Stoichiometry can be optimized to drive the reaction to completion. | chemicalbook.com |

| Solvent | Acetonitrile | A polar aprotic solvent that helps to dissolve reactants and facilitate the reaction. | chemicalbook.com |

| Temperature | 45°C | Balances reaction rate and stability of reactants and products. | chemicalbook.com |

| Additives | Sodium sulfate | Acts as a drying agent to maintain anhydrous conditions. | chemicalbook.com |

| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion under the specified conditions. | chemicalbook.com |

By-product Management

In the synthesis of this compound, potential by-products can arise from side reactions of the starting materials or intermediates. The starting material, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, is a source of difluorocarbene, which can potentially undergo side reactions. acs.orglookchem.comsigmaaldrich.com

One common by-product in esterification reactions is the unreacted starting materials. These are typically removed during the purification process, such as column chromatography. chemicalbook.com The work-up procedure, which involves washing the reaction mixture with an aqueous sodium carbonate solution, is designed to neutralize any acidic by-products and facilitate their removal from the organic phase. chemicalbook.com

In the broader context of reactions involving benzyl alcohol derivatives, potential side reactions can include the formation of dibenzyl ether through dehydration or oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. chemicalbook.com While not explicitly reported for the synthesis of this compound, these are plausible side reactions to consider and manage through careful control of reaction conditions, such as temperature and the exclusion of strong oxidizing or dehydrating agents. The use of a well-defined difluoromethylating agent under controlled conditions helps to minimize such side reactions.

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Difluoromethoxy Acetate

Transformations Involving the Acetate (B1210297) Functional Group

The ester linkage is a cornerstone of the molecule's reactivity, susceptible to cleavage and modification through several well-established chemical pathways.

Hydrolysis: The ester functional group in benzyl (B1604629) 2-(difluoromethoxy)acetate can undergo hydrolysis—cleavage by reaction with water—to yield benzyl alcohol and 2-(difluoromethoxy)acetic acid. This reaction can be catalyzed by either acid or base. The rate of hydrolysis for benzyl esters can vary depending on the specific ester and reaction conditions. archive.org For instance, studies on various benzyl esters have shown differing hydrolysis rates, which provides a basis for understanding how the electronic effects of the difluoromethoxy group might influence this transformation. archive.org A patent for preparing benzyl alcohol mentions the catalytic hydrolysis of benzyl acetate, highlighting the industrial relevance of this type of reaction. google.com

Transesterification: This process involves the exchange of the benzyl alcohol moiety of the ester with another alcohol. researchgate.net The reaction is typically catalyzed and is a fundamental method for preparing different types of esters. researchgate.net Research on the transesterification of β-keto esters and the enzyme-catalyzed transesterification of benzyl alcohol with various acyl donors demonstrates the versatility of this reaction. researchgate.netresearchgate.net For example, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to effectively catalyze transesterification in aqueous conditions. researchgate.net Catalytic systems, including tetranuclear zinc clusters and nano CuFe2O4, have been developed to promote transesterification under mild conditions, which could be applicable to Benzyl 2-(difluoromethoxy)acetate. researchgate.netorganic-chemistry.org

Table 1: Comparison of Hydrolysis and Transesterification Conditions for Benzyl Esters

| Reaction | Catalyst | Reagents | Typical Product(s) | Source |

| Hydrolysis | Acid or Base | Water | Benzyl Alcohol, Carboxylic Acid | archive.orggoogle.com |

| Transesterification | Enzyme (e.g., MsAcT), Metal Complex (e.g., Zinc cluster, CuFe2O4) | Alcohol | New Ester, Benzyl Alcohol | researchgate.netresearchgate.netorganic-chemistry.org |

Acyl transfer reactions are a broader class of reactions that include hydrolysis and transesterification. In these reactions, the acyl group (in this case, the difluoromethoxyacetyl group) is transferred from the benzyl alcohol moiety to another nucleophile. Deprotonated 1,2,4-triazole has been identified as a highly active catalyst for the aminolysis and transesterification of esters, operating via an anionic mechanism that significantly accelerates the reaction. organic-chemistry.org Such catalytic systems are effective for the acetylation of amines and the transesterification of alcohols. organic-chemistry.org The use of a convenient acyl donor like isopropenyl acetate can simplify the process by generating acetone as a benign byproduct. organic-chemistry.org These principles of catalyzed acyl transfer highlight potential synthetic pathways for modifying this compound.

Reactivity Profiles of the Difluoromethoxy Moiety

The difluoromethoxy group is recognized for its high metabolic stability, a desirable trait in medicinal chemistry. chinesechemsoc.org This stability arises from the strength of the C-F bonds. mdpi.comnih.gov Electronically, the -OCHF₂ group acts as a moderately electron-withdrawing substituent. nuph.edu.uaresearchgate.net This property is due to the strong inductive effect of the two fluorine atoms. The incorporation of fluorine-containing groups like difluoromethoxy can enhance the lipophilicity and bioavailability of molecules. chemrevlett.comnih.gov Compared to a methoxy group, the difluoromethoxy group offers higher metabolic stability and lipophilicity, and unlike a trifluoromethoxy group, it can act as a hydrogen bond donor. chinesechemsoc.org The hydrogen bond donor capability of the -OCHF₂ group is considered weak but can still influence molecular conformation and interactions. dtu.dk

Table 2: Physicochemical Properties of the Difluoromethoxy Group

| Property | Description | Implication | Source |

| Electronic Effect | Moderately electron-withdrawing | Influences acidity/basicity of nearby groups, reaction rates | nuph.edu.uaresearchgate.net |

| Metabolic Stability | High resistance to enzymatic breakdown | Increased in vivo half-life for bioactive molecules | chinesechemsoc.org |

| Lipophilicity | Higher than a methoxy group | Affects solubility and membrane permeability | chinesechemsoc.org |

| Hydrogen Bonding | Weak hydrogen bond donor | Can participate in intramolecular and intermolecular interactions | chinesechemsoc.orgdtu.dk |

While often valued for its stability, the difluoromethoxy group can also participate directly in chemical reactions. Research has revealed that under specific organophotoredox deoxyfluorination conditions, the difluoromethoxide (-OCHF₂) group can function as a strong leaving group. acs.org This reactivity is particularly competitive when other electron-deficient aryloxy leaving groups are present in the molecule. acs.org A significant finding is that when it acts as a leaving group in these reactions, it resists ¹⁹F for ¹⁸F isotope exchange, which is important in the context of radiolabeling for applications like Positron Emission Tomography (PET). acs.orgresearchgate.net The ability of the difluoromethyl group to be deprotonated under the right conditions can also expose it as a masked nucleophile, enabling the formation of new carbon-carbon bonds. cornell.edunih.gov

Chemical Conversions of the Benzyl Fragment

The benzyl group (C₆H₅CH₂-) is not merely a passive component of the ester. Its benzylic position—the carbon atom attached to both the benzene (B151609) ring and the ester oxygen—exhibits enhanced reactivity. wikipedia.org

This heightened reactivity is due to the stabilization of radicals, cations, and anions at the benzylic position by the adjacent aromatic ring. wikipedia.org The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to oxidation. wikipedia.org Depending on the reagents used, the benzylic methylene (B1212753) group can be oxidized to a carbonyl (ketone) or, more aggressively, to a carboxylic acid. wikipedia.org For example, potassium permanganate or concentrated nitric acid can oxidize a benzylic alkyl group to a carboxyl group. wikipedia.org

Furthermore, the benzyl group is widely used as a protecting group for alcohols in organic synthesis precisely because it can be selectively cleaved under specific conditions. A common method for deprotection is catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free alcohol. organic-chemistry.org

Hydrogenolysis and Selective De-protection Strategies

The benzyl group in this compound serves as a common protecting group for the carboxylic acid functionality. Its removal is typically achieved through hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen. This process is most frequently catalyzed by palladium on a carbon support (Pd/C). acsgcipr.orgnacatsoc.org The standard procedure involves reacting the benzyl ester with hydrogen gas (H₂) in a suitable solvent, such as ethanol (B145695), methanol, or tetrahydrofuran, in the presence of a Pd/C catalyst. chemrxiv.org The reaction cleaves the benzylic C-O bond, yielding 2-(difluoromethoxy)acetic acid and toluene as a byproduct. acsgcipr.org

The mechanism of palladium-catalyzed hydrogenolysis involves the oxidative addition of the benzyl ester to the Pd(0) catalyst surface. This is followed by coordination of hydrogen and subsequent transfer, which facilitates the cleavage of the C-O bond and releases the deprotected acid. The process concludes with the reductive elimination of toluene, regenerating the active Pd(0) catalyst.

A significant challenge in hydrogenolysis is achieving selective deprotection in molecules containing other reducible functional groups. For instance, in substrates bearing both a benzyl ether and an aromatic halogen, selective debenzylation without dehalogenation can be difficult. nacatsoc.org The choice of catalyst and reaction conditions is crucial for maximizing selectivity. Studies have shown that factors like the palladium loading, its oxidation state, and its distribution on the carbon support can significantly influence both the activity and selectivity of the reaction. nacatsoc.org

Catalytic Transfer Hydrogenation (CTH) offers a milder and often more selective alternative to using pressurized hydrogen gas. acsgcipr.org This method employs a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, to transfer hydrogen to the substrate in the presence of the palladium catalyst. acsgcipr.orgorganic-chemistry.org CTH can be particularly advantageous when other functional groups in the molecule are sensitive to standard hydrogenation conditions. acsgcipr.org

Table 1: Catalytic Systems for Benzyl Ester Hydrogenolysis

| Catalyst System | Hydrogen Source | Typical Solvents | Key Features |

|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol, THF | Standard, widely used method. acsgcipr.orgchemrxiv.org |

| 5% Pd/C | H₂ (gas) | THF/tert-butanol/PBS | Optimized for complex molecules like oligosaccharides. nih.gov |

| Palladium on Carbon | 1,4-Cyclohexadiene | Ethanol | Effective transfer hydrogenation donor; avoids H₂ gas. acsgcipr.org |

| Palladium on Carbon | Formic Acid | Various | Mild transfer hydrogenation; can require higher catalyst loading. organic-chemistry.org |

| 5% Rh/Al₂O₃ | H₂ (gas) | Methanol | Can offer different selectivity, e.g., for phenolic benzyl ethers. |

Substitutions and Derivatizations at the Benzylic Position

The benzylic position—the carbon atom of the benzyl group directly attached to the ester's oxygen—is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.comlibretexts.org This inherent reactivity allows for a variety of substitutions and derivatizations, although the specific application to this compound would need to consider the influence of the difluoromethoxyacetate group.

Radical Halogenation: The benzylic C-H bonds can be selectively halogenated under radical conditions. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of a benzylic bromide. This product can then serve as a versatile intermediate for further nucleophilic substitutions.

Nucleophilic Substitution: Benzylic halides and other derivatives with good leaving groups can undergo nucleophilic substitution reactions. The mechanism depends on the substitution pattern. Primary benzylic systems typically react via an SN2 pathway, while secondary and tertiary systems favor an SN1 mechanism due to the high stability of the resulting benzylic carbocation. chemistry.coach Esters at the benzylic position have also been shown to act as leaving groups in electrochemical carboxylations. jst.go.jp

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.com If at least one benzylic hydrogen is present, the reaction cleaves the benzylic carbon from the rest of the alkyl chain and oxidizes it to a carboxylic acid. In the context of this compound, this would cleave the benzyl group to form benzoic acid.

Organometallic Cross-Coupling: The benzylic position can be functionalized through various transition-metal-catalyzed cross-coupling reactions. For instance, benzylic halides can be coupled with Grignard reagents (Kumada coupling) or boronic acids (Suzuki coupling) to form new carbon-carbon bonds. organic-chemistry.org

Mechanistic Elucidation of Key Transformations

Radical Pathways in Difluoromethylation and Related Reactions

The difluoromethyl (CF₂H) group is a key structural motif in medicinal chemistry, and its introduction often proceeds through radical pathways. researchgate.netrsc.org While this compound itself is not a primary radical precursor, its structural components are relevant to the broader field of radical difluoromethylation. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) or a related difluoroalkyl radical, which then adds to a substrate. researchgate.netmdpi.com

A common strategy involves the single-electron reduction of a suitable precursor. For example, photocatalysts like iridium or ruthenium complexes can be excited by visible light and then reduce a difluoromethyl-containing reagent to generate a •CF₂H radical. mdpi.comnih.gov This radical can then engage in various transformations, such as addition to alkenes or arenes. nih.gov

The mechanism for a photocatalytic difluoromethylation often follows these steps:

Photoexcitation: The photocatalyst absorbs light and reaches an excited state.

Single Electron Transfer (SET): The excited photocatalyst transfers an electron to a difluoromethyl precursor (e.g., a phosphonium salt or sulfone), causing its fragmentation and the release of a •CF₂H radical.

Radical Addition: The •CF₂H radical adds to a substrate, such as an alkene, to form a new carbon-centered radical intermediate.

Oxidation and Product Formation: This intermediate is then oxidized by the oxidized form of the photocatalyst, generating a carbocation. This cation can then be trapped by a nucleophile or undergo elimination to yield the final product, regenerating the photocatalyst in its ground state to complete the catalytic cycle. mdpi.comnih.gov

Compounds like zinc difluoromethanesulfinate (DFMS-Zn) and various sulfones have been developed as effective precursors for generating difluoromethyl radicals under different initiating conditions. researchgate.netresearchgate.net These reactions are valued for their mild conditions and high functional group tolerance. researchgate.net

Ionic and Concerted Reaction Mechanisms

While radical pathways are prominent for the difluoromethyl group, the reactivity of this compound is also governed by ionic and concerted mechanisms, particularly at the ester functional group. Standard ester chemistry, such as hydrolysis and transesterification, proceeds through such pathways.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon toward nucleophilic attack by water. This proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of benzyl alcohol to yield 2-(difluoromethoxy)acetic acid.

Base-Mediated Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically an irreversible process that forms a tetrahedral intermediate, which then collapses to release the benzyl alcohol and the carboxylate salt of 2-(difluoromethoxy)acetic acid.

Other Ionic Pathways: The difluoromethyl group can also influence ionic reactivity. The strong electron-withdrawing nature of the fluorine atoms can stabilize an adjacent negative charge. This allows for the deprotonation of difluoromethyl arenes using a strong base to generate a difluoromethyl anion synthon (ArCF₂⁻), which can then react with various electrophiles. acs.org While the oxygen atom in the difluoromethoxy group complicates direct analogy, similar principles of fluorine-induced electronic effects would be at play.

Concerted mechanisms, where bond-making and bond-breaking occur simultaneously, could be involved in reactions like cycloadditions if the molecule were appropriately derivatized, but are less common for the primary reactivity of the parent ester itself.

Role of Intermediates (e.g., difluorocarbene)

Difluorocarbene (:CF₂) is a highly versatile and reactive intermediate in organofluorine chemistry, and its generation is a key transformation for related difluoroacetate compounds. cas.cn Difluorocarbene is a moderately electrophilic species that can be generated from various precursors, including sodium chlorodifluoroacetate and trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). cas.cntsukuba.ac.jp

The generation of difluorocarbene from a difluoroacetate derivative typically occurs through an α-elimination mechanism. For example, under basic conditions, a difluoroacetyl compound with a suitable leaving group (X) on the carbonyl carbon can undergo deprotonation or nucleophilic attack, leading to the formation of an unstable intermediate that readily eliminates the leaving group and a carboxyl-related fragment to release :CF₂. sioc.ac.cn

Once generated, difluorocarbene can participate in a variety of reactions:

Difluoromethylation of Heteroatoms: It reacts readily with heteroatom nucleophiles. For instance, phenoxides and thiolates react with :CF₂ to form aryl difluoromethyl ethers and thioethers, respectively, after protonation. cas.cn

[2+1] Cycloaddition: Difluorocarbene adds to alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes. This reaction is a cornerstone of its synthetic utility. cas.cn

Insertion Reactions: It can insert into single bonds, although this is less common than its reactions with nucleophiles or multiple bonds.

The choice of precursor and reaction conditions allows for the controlled generation of difluorocarbene, enabling its use in the synthesis of a wide array of fluorinated molecules. cas.cnsioc.ac.cn

Table 2: Selected Precursors for Difluorocarbene (:CF₂) Generation

| Precursor | Typical Conditions for Generation | Key Features |

|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decomposition | Classical, widely used reagent. cas.cn |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Catalytic fluoride ion (e.g., from TBAF) | Releases :CF₂ under mild conditions. tsukuba.ac.jp |

| (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) | Fluoride ion initiator | Versatile reagent for difluoromethylation via :CF₂. |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Base (e.g., NaH) | Releases :CF₂ in the presence of a base. sioc.ac.cn |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural determination of Benzyl (B1604629) 2-(difluoromethoxy)acetate, offering a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of Benzyl 2-(difluoromethoxy)acetate, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals corresponding to the different proton environments in the molecule. ugm.ac.id The aromatic protons of the benzyl group appear as a multiplet in the range of δ 7.41–7.33 ppm, integrating to five protons. A key feature is the triplet observed at δ 6.36 ppm, which is characteristic of the proton in the difluoromethoxy group (-OCHF₂). This signal exhibits a coupling constant (J) of 73.2 Hz due to its interaction with the two adjacent fluorine atoms. The benzylic methylene (B1212753) protons (C₆H₅CH ₂) resonate as a singlet at δ 5.23 ppm, while the methylene protons adjacent to the ester group (-O-CH ₂-C=O) appear as a singlet at δ 4.46 ppm. ugm.ac.id

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.41-7.33 | m | - | 5H | Aromatic protons (C₆H₅) |

| 6.36 | t | 73.2 | 1H | Difluoromethoxy proton (-OCHF₂) |

| 5.23 | s | - | 2H | Benzylic methylene protons (C₆H₅CH ₂) |

| 4.46 | s | - | 2H | Methylene protons (-O-CH ₂-C=O) |

Note: Data obtained from a 500 MHz spectrum in CDCl₃. ugm.ac.id

The ¹⁹F NMR spectrum, recorded at 376 MHz in CDCl₃, is crucial for confirming the presence and nature of the fluorine atoms. The spectrum for this compound displays two signals at δ -86.0 and -86.2 ppm, corresponding to the two fluorine atoms of the difluoromethoxy group. ugm.ac.id The slight difference in their chemical shifts suggests a degree of diastereotopicity.

Although specific experimental data from advanced multidimensional NMR techniques such as COSY, HSQC, and HMBC for this compound are not detailed in the available literature, the application of these methods would be instrumental for unambiguous assignment of all proton and carbon signals. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. mnstate.eduwikipedia.org Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, providing definitive evidence for the connectivity of the molecular fragments. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 216, which is consistent with the calculated molecular formula of C₁₀H₁₀F₂O₃. ugm.ac.id This finding corroborates the elemental composition of the compound. Further fragmentation analysis would reveal characteristic losses of fragments such as the benzyl group or the difluoromethoxyacetyl group, further supporting the proposed structure.

Vibrational Spectroscopy (Infrared and Raman)

While specific experimental infrared (IR) and Raman spectra for this compound are not available in the cited literature, characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule. The IR spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretch, typically appearing around 1740 cm⁻¹. Additionally, characteristic C-F stretching vibrations are anticipated in the region of 1100–1200 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. For the related compound, benzyl acetate (B1210297), a weak Raman line at 745 cm⁻¹ and a moderately strong, polarized line at 1214 cm⁻¹ have been attributed to modes of the benzene (B151609) ring. rsc.org

Advanced Spectroscopic Data Processing and Interpretation

The structural elucidation of this compound is heavily reliant on the detailed interpretation of its spectroscopic data. The combination of ¹H NMR, ¹⁹F NMR, and mass spectrometry provides unambiguous evidence for its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are critical tools for mapping the carbon-hydrogen framework and identifying the fluorine-containing groups within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound, recorded in Chloroform-d (CDCl₃) at 500 MHz, displays four distinct signals that correspond to the different types of protons in the molecule. chemicalbook.com The aromatic protons of the benzyl group appear as a multiplet in the range of 7.41–7.33 ppm. chemicalbook.com The proton of the difluoromethoxy group (-OCHF₂) is observed as a characteristic triplet at 6.36 ppm, with a large coupling constant (J = 73.2 Hz) due to its interaction with the two adjacent fluorine atoms. chemicalbook.com The benzylic methylene protons (-CH₂-Ph) are identified by a singlet at 5.23 ppm, and the methylene protons adjacent to the ester group (-O-CH₂-C=O) present a singlet at 4.46 ppm. chemicalbook.com

¹⁹F NMR: The ¹⁹F NMR spectrum, conducted at 376 MHz in CDCl₃, reveals two signals at -86.0 and -86.2 ppm, confirming the presence of the two fluorine atoms in the difluoromethoxy group. chemicalbook.com

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Proton Assignment |

|---|---|---|---|

| 7.41-7.33 | m | - | 5H (Aromatic) |

| 6.36 | t | 73.2 Hz | 1H (-OCHF₂) |

| 5.23 | s | - | 2H (Benzylic -CH₂) |

¹⁹F NMR Spectroscopic Data

| Chemical Shift (ppm) |

|---|

| -86.0 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound. The analysis shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 216. chemicalbook.com This finding is consistent with the calculated molecular weight for the chemical formula C₁₀H₁₀F₂O₃. chemicalbook.com

Mass Spectrometry Data

| Technique | m/z Value | Assignment |

|---|

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. Key vibrational frequencies include a strong absorption band around 1740 cm⁻¹ for the ester carbonyl (C=O) stretch. Additionally, characteristic C-F bond vibrations are expected in the region of 1100–1200 cm⁻¹.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental in predicting the electronic properties and geometric parameters of a molecule. These methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry.

Density Functional Theory (DFT) Calculations for Molecular Properties (e.g., HOMO/LUMO, Electrostatic Potential)

While specific DFT studies on Benzyl (B1604629) 2-(difluoromethoxy)acetate are not readily found, such analyses would theoretically yield valuable data. DFT calculations could predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) would map the electron density distribution, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule would interact with other chemical species.

Hypothetical DFT Data for Benzyl 2-(difluoromethoxy)acetate

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | (Value not available) | Indicates the ability to donate an electron. |

| LUMO Energy | (Value not available) | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | (Value not available) | Relates to chemical reactivity and stability. |

Conformational Landscapes and Energetics

The rotational freedom around the single bonds in this compound allows for multiple spatial arrangements, or conformations. A thorough conformational analysis, typically performed using computational methods, would identify the most stable, low-energy conformations. This involves systematically rotating bonds and calculating the potential energy of each resulting structure to map out the potential energy surface. Understanding the preferred conformations is essential as the three-dimensional shape of a molecule dictates its biological and chemical activity.

Predictive Spectroscopy through Computational Methods

Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating vibrational frequencies or electronic transition energies, these methods can predict the spectral features of this compound. Such predictions are invaluable for interpreting experimental spectra and confirming the compound's structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved picture of a molecule's behavior, offering insights into its flexibility and interactions with its environment.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution can be modeled using MD simulations that explicitly include solvent molecules. Such simulations would elucidate how the solvent influences the conformational preferences of the solute and would characterize the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent. This information is critical for predicting solubility and understanding reaction mechanisms in solution.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Mechanistic Insights

Computational chemistry offers powerful tools to elucidate the reaction mechanisms of molecules like this compound at an atomic level. These theoretical investigations are crucial for understanding the influence of the difluoromethoxy group on the compound's reactivity and for predicting its behavior in chemical transformations.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing a multidimensional surface that correlates the potential energy of a set of atoms with their geometric arrangement. libretexts.org By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, from reactants to products, including any stable intermediates and high-energy transition states. libretexts.orgresearchgate.net

The process involves calculating the energy of the molecular system at many different geometries along a proposed reaction coordinate, such as the breaking of the ester linkage during hydrolysis or a nucleophilic substitution. visualizeorgchem.com These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT). visualizeorgchem.comscispace.com

For this compound, a PES would map the energetic landscape for its key reactions. For example, in an ester hydrolysis reaction, the surface would show an energy well for the reactants (the ester and water), a higher-energy saddle point corresponding to the tetrahedral intermediate (the transition state), and a final energy well for the products (benzyl alcohol and difluoromethoxyacetic acid). libretexts.org The ability to predict the feasibility of various reaction pathways and identify stable configurations is a primary advantage of PES mapping. researchgate.net

Interactive Table: Hypothetical Reaction Coordinate for Hydrolysis of this compound

| Step | Reaction Coordinate (C-O bond distance, Å) | Relative Energy (kcal/mol) | Description |

| 1 | 3.0 | 0.5 | Reactants approaching |

| 2 | 2.5 | -1.0 | van der Waals complex |

| 3 | 2.0 | 5.0 | Bond formation begins |

| 4 | 1.6 | 15.0 | Transition State |

| 5 | 2.0 | 8.0 | Bond breaking begins |

| 6 | 2.5 | -5.0 | Product complex |

| 7 | 3.0 | 0.0 | Products separated |

Transition State Theory Applications

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. libretexts.org It is intrinsically linked to the PES, as it focuses on the "saddle point" or the highest energy barrier along the minimum energy path between reactants and products. libretexts.org This point is defined as the transition state.

By locating the precise geometry and energy of the transition state on the PES, computational chemists can calculate the activation energy (Ea) for the reaction. This value is then used within the TST framework to estimate the reaction rate constant. Kinetic modeling can further refine the understanding of a compound's synthesis. For chemical synthesis, rate constants can be derived and used in computational tools to simulate reaction networks, which helps in optimizing yield and minimizing the formation of byproducts. For this compound, applying TST allows for the theoretical prediction of its stability and reactivity under various conditions without the need for extensive empirical experimentation.

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (SRR) Studies

QSPR and SRR are computational methodologies that aim to find a mathematical relationship between the structural characteristics of a molecule and its physicochemical properties or reactivity.

Derivation of Molecular Descriptors

The foundation of any QSPR/SRR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. These descriptors can be derived from the molecular formula (constitutional), the 2D representation (topological), or the 3D geometry and electronic structure (quantum-chemical).

For this compound, a variety of descriptors can be computed to characterize its structure. The presence of the difluoromethoxy group is known to impart distinct properties, such as enhanced stability and modulated reactivity, which these descriptors aim to capture.

Interactive Table: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source | Description |

| Molecular Formula | C₁₀H₁₀F₂O₃ | nih.govchemscene.com | The elemental composition of the molecule. |

| Molecular Weight | 216.18 g/mol | nih.govchemscene.com | The mass of one mole of the compound. |

| XLogP3-AA | 2.4 | nih.gov | A computed measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | nih.govchemscene.com | Sum of surfaces of polar atoms; predicts drug transport properties. |

| Hydrogen Bond Donor Count | 0 | nih.govchemscene.com | The number of hydrogen atoms bonded to electronegative atoms. |

| Hydrogen Bond Acceptor Count | 3 | nih.govchemscene.com | The number of electronegative atoms with lone pairs. |

| Rotatable Bond Count | 5 | chemscene.com | The number of bonds that allow free rotation. |

| InChIKey | RYKKJPDBCIAJIB-UHFFFAOYSA-N | nih.govsigmaaldrich.com | A hashed, unique structural identifier. |

Predictive Models for Chemical Behavior and Synthetic Utility

Once a set of molecular descriptors is generated, statistical methods or machine learning algorithms are used to build predictive models. These models correlate the descriptors (independent variables) with a specific property or activity of interest (dependent variable).

For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The difluoromethoxy group is known to influence lipophilicity and hydrogen bonding capabilities, making it a valuable feature in drug design. Predictive models can quantify these effects, for instance, by correlating descriptors like XLogP and TPSA with membrane permeability or bioavailability. nih.gov

Similarly, SRR models can forecast the compound's reactivity in various chemical transformations. By building a model that links electronic descriptors (e.g., atomic charges, frontier orbital energies) to reaction outcomes, researchers can predict its utility in synthesis, helping to design more efficient reaction pathways.

Development and Application of Computational Tools for Organic Fluorine Chemistry

The unique properties of the fluorine atom necessitate specialized considerations in computational modeling. The high electronegativity and small size of fluorine lead to strong C-F bonds and significant stereoelectronic effects that can influence molecular conformation and reactivity. beilstein-journals.org Standard computational force fields often struggle to accurately represent these interactions.

Consequently, the field has seen the development and refinement of quantum mechanical methods, particularly DFT, with specific functionals and basis sets optimized for fluorinated compounds. scispace.combeilstein-journals.org These advanced tools are essential for accurately modeling molecules like this compound. They allow for a reliable description of the electronic structure around the difluoromethoxy group and its influence on the adjacent ester functionality.

The application of these computational tools is critical for:

Conformational Analysis: Determining the preferred three-dimensional shape of the molecule, which is influenced by the stereoelectronic effects of the C-F bonds. beilstein-journals.org

Mechanistic Studies: Accurately calculating the energies of reactants, products, and transition states for reactions involving the fluorinated moiety. visualizeorgchem.com

Property Prediction: Obtaining reliable electronic descriptors for use in QSPR and SRR models. nih.gov

The ongoing development of computational methods, including machine learning approaches to describe potential energy surfaces, promises even greater accuracy and efficiency in the study of complex organofluorine compounds. scispace.com

Role As a Synthetic Building Block and in Chemical Biology Investigations

Strategic Utility in the Synthesis of Complex Organic Molecules

The strategic application of Benzyl (B1604629) 2-(difluoromethoxy)acetate in organic synthesis stems from its ability to introduce the difluoromethoxy group into a variety of molecular frameworks. This process is crucial for creating novel compounds with potentially enhanced biological activities.

While specific examples of the direct use of Benzyl 2-(difluoromethoxy)acetate in published total syntheses are not extensively documented in readily available literature, its role as a precursor can be inferred from its chemical structure. As an ester, it can undergo a range of transformations. For instance, the benzyl group can be selectively removed under various conditions to reveal a carboxylic acid, which can then be coupled with other molecules. The ester can also be reduced to an alcohol, providing another point for molecular elaboration. The true value of this compound lies in its capacity to serve as a difluoromethoxylated building block, allowing for the incorporation of this important fluorine-containing motif into larger, more complex target molecules. The synthesis of related benzyl esters, such as benzyl acetate (B1210297), has been extensively studied, employing a variety of catalysts to achieve high yields, which could be applicable to the synthesis and derivatization of this compound. scispace.com

Table 1: Synthetic Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis/Deprotection | Acid or Base / Catalytic Hydrogenation | Carboxylic Acid |

| Reduction | Reducing agents (e.g., LiAlH₄) | Alcohol |

| Transesterification | Alcohol, Acid or Base catalyst | New Ester |

| Amidation | Amine, Coupling agents | Amide |

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. The difluoromethoxy group, in particular, is often used as a bioisostere for other functional groups, such as a hydroxyl or thiol group, to modulate the biological activity of a compound. This compound serves as a convenient source for the difluoromethoxyl group in the construction of fluorinated scaffolds. These scaffolds are then used in medicinal chemistry and chemical biology to probe the structure-activity relationships of biologically active molecules. The ability to systematically modify a molecule by incorporating the -OCHF₂ group allows researchers to fine-tune its properties for specific research applications.

Applications in Chemical Biology through Synthetic Design

Chemical biology often relies on the use of small molecules to probe and manipulate biological processes. The rational design and synthesis of these molecular tools are central to the field, and this compound can play a role in their creation.

Chemical probes are essential tools for interrogating biological systems. mskcc.orgolemiss.edu These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function. The incorporation of a difluoromethoxy group, facilitated by precursors like this compound, can enhance the properties of a chemical probe. For example, it can increase the probe's metabolic stability, allowing it to remain active in a biological system for a longer period. Furthermore, the unique spectroscopic signature of fluorine can be exploited in certain analytical techniques, such as ¹⁹F NMR spectroscopy, to monitor the probe's interaction with its target. The development of functional fluorescent molecular probes has been a significant area of research, enabling the detection of various biological substances. mdpi.com

The ability to selectively modify biomolecules at specific sites is a powerful technique in chemical biology. This allows for the introduction of labels, tags, or other functional groups that can be used to study the biomolecule's structure, function, and localization within a cell. While direct applications of this compound for this purpose are not widely reported, its derivatives could be designed to react selectively with specific amino acid residues on a protein's surface. For example, the carboxylic acid derived from this compound could be activated and targeted to lysine (B10760008) residues. The unique properties of the difluoromethoxy group could then be used to study the modified protein.

The concept of rational design involves the deliberate and systematic modification of a molecule's structure to achieve a desired function. nih.govnih.gov In the context of chemical biology, this could involve designing a molecule that can be "switched" between an active and inactive state by an external stimulus, such as light. The difluoromethoxy group, introduced via this compound, can be a key component in such a system. Its electronic properties can influence the molecule's conformation and reactivity, and by strategically placing it within the molecular structure, it is possible to create chemically tunable systems that can be used to control biological processes with a high degree of precision.

Emerging Trends and Future Research Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of fluoroorganic compounds, including esters like Benzyl (B1604629) 2-(difluoromethoxy)acetate, is undergoing a paradigm shift towards more sustainable and environmentally benign practices. tandfonline.com Traditional fluorination methods often involve harsh reagents and conditions, generating significant hazardous waste. tandfonline.com Modern research, however, is increasingly focused on "green" alternatives.

One of the most promising areas is the use of photoredox catalysis . This technique utilizes visible light to initiate chemical reactions under mild conditions, often with higher selectivity and reduced energy consumption. nih.gov The synthesis of difluoromethoxylated compounds, for instance, has been achieved through photoredox-catalyzed radical reactions. nih.govrsc.org Conceptually, the synthesis of Benzyl 2-(difluoromethoxy)acetate could be envisioned through a photoredox-mediated coupling of a benzyl haloacetate with a difluoromethoxy source, minimizing the need for aggressive fluorinating agents.

The development of safer and more environmentally friendly fluorinating reagents is another key aspect of green fluorine chemistry. tandfonline.com Researchers are actively exploring alternatives to hazardous reagents like sulfur tetrafluoride. While specific green synthesis routes for this compound are not yet documented, the broader advancements in green fluorination provide a clear roadmap for its future sustainable production.

Furthermore, conducting reactions in aqueous media is a cornerstone of green chemistry. While fluorination reactions have historically been considered incompatible with water, recent studies have demonstrated the feasibility of certain fluorination processes in water or aqueous co-solvent systems, which could significantly reduce the reliance on volatile organic solvents.

Automation and High-Throughput Methodologies in Compound Derivatization